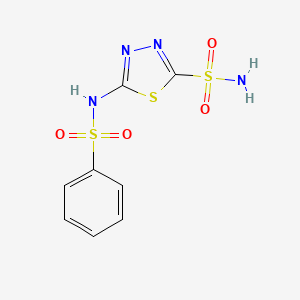
Benzolamide
Overview
Description
Benzolamide is a sulfonamide carbonic anhydrase inhibitor. It is known for its hydrophilic properties and is used in various physiological and pharmacological studies. This compound is particularly effective in reducing acute mountain sickness by improving oxygenation at high altitudes .
Mechanism of Action
Target of Action
Benzolamide primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrase is an enzyme found in many tissues, including the eye, and plays a crucial role in various physiological processes . CA-II is the most active isoenzyme and is involved in the regulation of pH and fluid balance .
Biochemical Pathways
The inhibition of CA-II by this compound affects the conversion of carbon dioxide and water into bicarbonate ions and protons within cells . This process is crucial for the regulation of pH and fluid balance in various tissues . By inhibiting CA-II, this compound disrupts this balance, leading to a decrease in the production of aqueous humor and a subsequent reduction in intraocular pressure .
Pharmacokinetics
Upon ocular instillation, this compound is absorbed systemically to some degree . Its plasma concentrations are generally low and often below detectable levels due to extensive binding by tissues and erythrocytes . The compound is fairly well protein-bound (~60%) and adheres extensively to the carbonic anhydrase-containing erythrocytes . Due to the abundance of readily-bound erythrocytes and minimal known metabolism, this compound’s whole blood half-life is very long (111 days) .
Action Environment
Environmental factors such as altitude can influence the action of this compound. For instance, it has been found to improve oxygenation and reduce acute mountain sickness during high-altitude treks . This is likely due to its ability to induce a metabolic acidosis and ventilatory stimulus, which improves oxygenation at high altitudes . Furthermore, this compound has fewer side effects at sea level compared to other carbonic anhydrase inhibitors .
Biochemical Analysis
Biochemical Properties
Benzolamide interacts with the enzyme carbonic anhydrase II (CA-II), inhibiting its activity . This interaction is non-competitive and reversible . The inhibition of CA-II leads to a reduction in intraocular pressure, making this compound effective in the treatment of ocular hypertension and open-angle glaucoma .
Cellular Effects
This compound influences cell function by reducing intraocular pressure . This is achieved through the inhibition of CA-II, which in turn affects cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CA-II, inhibiting its activity . This inhibition is non-competitive and reversible . The binding of this compound to CA-II leads to changes in gene expression and cellular metabolism, ultimately resulting in a reduction of intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve oxygenation and reduce acute mountain sickness over time . It has fewer side effects than acetazolamide at sea level
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At high altitudes, this compound-treated subjects maintained better arterial oxygenation at all altitudes above 4200 m than placebo-treated subjects and reduced acute mountain sickness severity by roughly 50% .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonic anhydrase II (CA-II) . By inhibiting CA-II, this compound can affect metabolic flux and metabolite levels .
Preparation Methods
Benzolamide can be synthesized through a series of chemical reactions involving sulfonation and amination. Industrial production methods often involve the use of intermediates to streamline the synthesis and improve yield .
Chemical Reactions Analysis
Benzolamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of carbonic anhydrase enzymes.
Biology: this compound is employed in studies related to cellular respiration and pH regulation.
Comparison with Similar Compounds
Benzolamide is similar to other sulfonamide carbonic anhydrase inhibitors such as acetazolamide, methazolamide, ethoxzolamide, and dichlorophenamide . this compound is unique due to its higher hydrophilicity and its ability to retain strong renal action while having fewer central nervous system side effects . This makes it particularly effective for use in high-altitude conditions and in reducing acute mountain sickness .
Similar compounds include:
- Acetazolamide
- Methazolamide
- Ethoxzolamide
- Dichlorophenamide
This compound’s unique properties make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGTQXZLNDOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187356 | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3368-13-6 | |
| Record name | Benzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzolamide is a potent inhibitor of carbonic anhydrase (CA), a family of enzymes that catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). [, , , , , , , , , ] This inhibition occurs through the binding of this compound to the zinc ion at the active site of CA, preventing the enzyme from facilitating the CO2/HCO3- equilibrium. [, , , ] This inhibition has various downstream effects depending on the location and isoform of CA being targeted. For instance, in the kidneys, this compound inhibits proximal tubule fluid reabsorption, leading to diuresis and metabolic acidosis. [, , , , , , , ] In the brain, inhibition of extracellular CA by this compound can amplify activity-evoked alkaline transients, influencing the activity of pH-sensitive ion channels like NMDA receptors. [, , , , , , , ]
A: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound is C11H11N3O3S2, and its molecular weight is 293.36 g/mol. [, , , ] For detailed spectroscopic data, refer to chemical databases or literature dedicated to the compound's structural analysis.
A: this compound itself does not possess catalytic properties. It acts as an inhibitor, specifically targeting carbonic anhydrase enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the zinc ion at the CA active site, hindering the enzyme's ability to catalyze the reversible hydration of CO2. [, , ] While it inhibits most CA isoforms, its selectivity for specific isoforms can vary. For instance, some studies highlight its limited penetration across cell membranes, suggesting a greater effect on extracellular CA isoforms compared to intracellular ones. [, , , , , ]
A: SAR studies are crucial to understand how modifications in the this compound structure affect its activity, potency, and selectivity for different CA isoforms. [, ] Such research can guide the development of novel CA inhibitors with improved pharmacological profiles.
A: Formulation strategies are crucial for optimizing the delivery and efficacy of drugs. Research on this compound formulations can help overcome potential challenges related to stability, solubility, and bioavailability. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


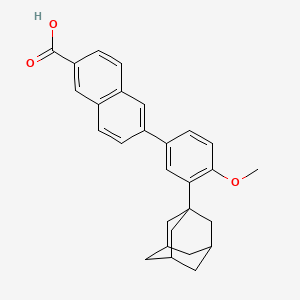



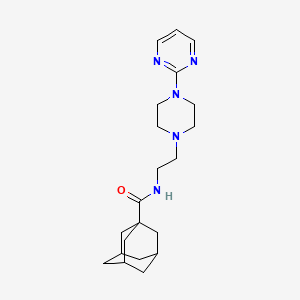
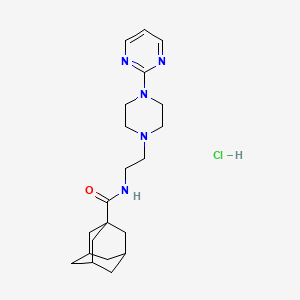
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)

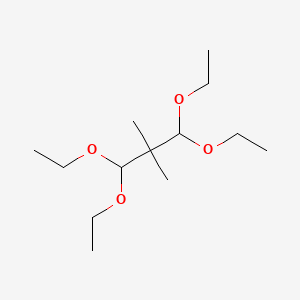

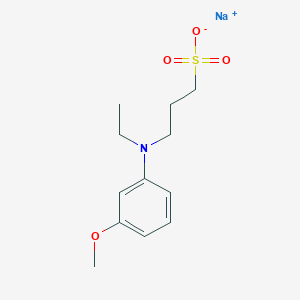
![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)
